molecular formula C15H14N4O2S3 B2498290 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 851717-27-6

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Cat. No. B2498290
M. Wt: 378.48
InChI Key: XRSVDTHOVGVXSM-SDXDJHTJSA-N
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Description

The compound of interest is part of a broader class of chemicals that have been explored for various biological activities and chemical properties. The structural elements such as thiazole, benzothiazole, and acetamide groups in the compound suggest potential biological relevance and complex chemical behavior. Research in related compounds has focused on synthesis methods, molecular structure elucidation, and the exploration of chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds often involves carbodiimide condensation catalysis or reactions with ethyl chloroacetate in the presence of bases such as K2CO3 and DMF. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was promoted by carbodiimide condensation, showcasing a method that could potentially be adapted for the synthesis of the target compound (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and computational studies, plays a crucial role in understanding the conformation and reactivity of such compounds. For instance, a novel synthesis and X-ray analysis of a related thiazolidinone derivative provided insights into its structural characteristics and potential anticancer activity (Mabkhot et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be inferred from studies on similar molecules. The reactivity often involves cyclization reactions, interactions with nucleophiles, and transformations under various conditions. The synthesis and pharmacological activity studies of N-arylidene acetohydrazides illustrate the types of chemical reactions these compounds can undergo and their potential biological activities (Mor et al., 2022).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular structure. The photophysical properties of amide hydrogen-bonded crystals, similar to the target compound, provide valuable information on their solid-state behavior and interactions (Balijapalli et al., 2017).

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are noteworthy in the field of medicinal chemistry due to their broad spectrum of biological activities. The incorporation of thiazole rings into pharmaceutical compounds has led to the development of various therapeutic agents. For instance, thiazolidine derivatives, which include thiazole, have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. This underscores the potential of thiazole derivatives in designing new drugs with improved efficacy and reduced side effects (Pandey et al., 2011).

Synthesis and Pharmacological Evaluation of Thiazole Derivatives

Recent studies have focused on the synthesis of novel thiazole compounds, exploring their antioxidant and anti-inflammatory properties. One research work highlighted the synthesis of benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. This research underscores the ongoing efforts to identify new therapeutic agents within the thiazole derivative family, which could lead to the development of alternative treatments for conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Thiazole Analogues and Biological Evaluation

The exploration of thiazole analogues extends to their evaluation for potential carcinogenicity, further emphasizing the diverse research applications of thiazole derivatives. For example, the thiophene analogues of known carcinogens were synthesized and assessed for their carcinogenic potential, illustrating the broader investigative scope of thiazole-related compounds in understanding and mitigating health risks associated with chemical exposures (Ashby et al., 1978).

properties

IUPAC Name

2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S3/c1-19-10-4-2-3-5-11(10)24-15(19)18-13(21)9-22-8-12(20)17-14-16-6-7-23-14/h2-7H,8-9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSVDTHOVGVXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

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